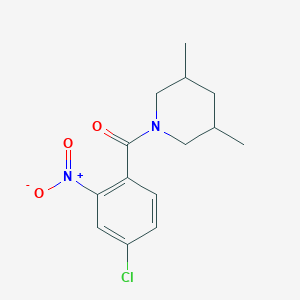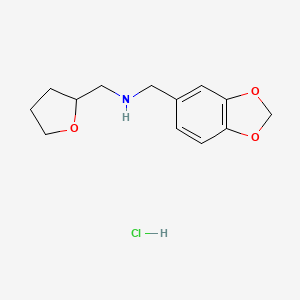
N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride is a chemical compound that features a benzodioxole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction.
Formation of the Methanamine Group:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can occur at the benzodioxole ring.
Substitution: Nucleophilic substitution reactions can take place at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced forms of the benzodioxole ring.
Substitution: Substituted derivatives at the oxolane ring.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine
- N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine;acetate
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride is unique due to its specific combination of the benzodioxole and oxolane rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-2-11(15-5-1)8-14-7-10-3-4-12-13(6-10)17-9-16-12;/h3-4,6,11,14H,1-2,5,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDXXZNXLGPTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide](/img/structure/B5461914.png)
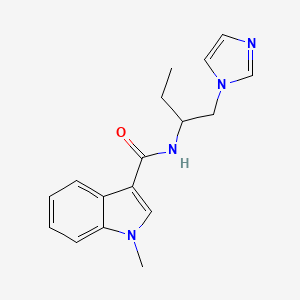
![2-(cinnamoylamino)-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5461930.png)
![3-(hydroxymethyl)-1-[4-(4-methoxyphenyl)butanoyl]-3-piperidinol](/img/structure/B5461943.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5461959.png)

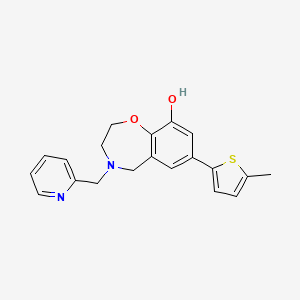
![1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]azepane](/img/structure/B5461974.png)
![4-ethyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5461982.png)
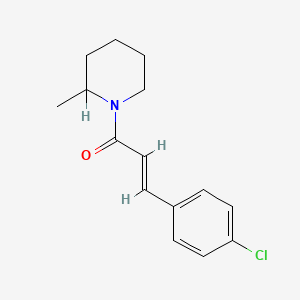
![2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5462012.png)
![3-cyclopropyl-6-(4-phenylbutyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5462017.png)
![7-(3-chlorophenyl)-4-[(2-methoxyethoxy)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5462021.png)
